4-bromo-N-(furan-2-ylmethyl)benzamide

Lipophilicity Drug Design Permeability

4-Bromo-N-(furan-2-ylmethyl)benzamide is a halogenated benzamide derivative (C12H10BrNO2, MW 280.12) containing a para-bromophenyl group and an N-furan-2-ylmethyl substituent. It is primarily utilized as a synthetic building block for medicinal chemistry and materials science, with its bromine atom enabling orthogonal cross-coupling reactions while the furan ring modulates lipophilicity (XLogP3 2.5) and hydrogen-bonding capacity (HBD 1, HBA.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 312587-75-0
Cat. No. B1331039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(furan-2-ylmethyl)benzamide
CAS312587-75-0
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
InChIKeyBFFZHBHYXIHNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(furan-2-ylmethyl)benzamide (CAS 312587-75-0): Procurement-Relevant Physicochemical Profile


4-Bromo-N-(furan-2-ylmethyl)benzamide is a halogenated benzamide derivative (C12H10BrNO2, MW 280.12) containing a para-bromophenyl group and an N-furan-2-ylmethyl substituent [1]. It is primarily utilized as a synthetic building block for medicinal chemistry and materials science, with its bromine atom enabling orthogonal cross-coupling reactions while the furan ring modulates lipophilicity (XLogP3 2.5) and hydrogen-bonding capacity (HBD 1, HBA 2) . Commercial suppliers list purities of ≥95–98% for research-grade procurement .

Why 4-Bromo-N-(furan-2-ylmethyl)benzamide Cannot Be Readily Substituted by Positional or Halogen Isomers


Despite sharing the same molecular formula (C12H10BrNO2), alternative regioisomers (e.g., 3-bromo) or halogen-substituted analogs (e.g., 4-chloro) exhibit computationally distinct lipophilicity, electron density on the aromatic ring, and steric accessibility of the halogen, all of which critically influence reactivity in palladium-catalyzed cross-couplings and potential biological target engagement [1]. The para-bromo substitution pattern provides a uniquely predictable vector for Suzuki-Miyaura coupling while the furfuryl amide side chain contributes a specific topological polar surface area (TPSA 42.2 Ų) and hydrogen-bonding profile that differ from thiophene or benzyl analogs, making simple one-to-one substitution unreliable for SAR campaigns or synthetic routes requiring precise physicochemical tuning .

Quantified Comparative Evidence: 4-Bromo-N-(furan-2-ylmethyl)benzamide Versus Closest Analogs


Lipophilicity Differential: XLogP3 of 4-Bromo vs. 3-Bromo and 4-Chloro Analogs

Computed XLogP3 for 4-bromo-N-(furan-2-ylmethyl)benzamide is 2.5, placing it in an optimal range for blood-brain barrier penetration. In contrast, the 3-bromo regioisomer (3-bromo-N-(furan-2-ylmethyl)benzamide) and the 4-chloro analog (4-chloro-N-(furan-2-ylmethyl)benzamide) show XLogP3 values of 2.8 and 2.2, respectively [1][2]. The +0.3 log unit shift of the 3-bromo isomer may alter membrane partitioning and non-specific binding, while the -0.3 shift of the 4-chloro analog reduces lipid solubility. This directly impacts compound selection for CNS-targeted library design.

Lipophilicity Drug Design Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Para-Bromo vs. Ortho/Meta Isomers

The TPSA of 4-bromo-N-(furan-2-ylmethyl)benzamide is 42.2 Ų, which is identical to its regioisomers due to the same atom composition; however, the para-substitution pattern yields a distinct spatial distribution of polar atoms (amide oxygen, furan oxygen, bromine), resulting in a different molecular electrostatic potential surface compared to the 3-bromo (meta) isomer . Although quantitative bioavailability data are lacking, the combination of TPSA <60 Ų and XLogP3 2.5 places the compound within favorable oral drug-like space, while the 2-bromo (ortho) analog, if accessible, would introduce steric hindrance altering both reactivity and binding conformation.

Polar Surface Area Oral Bioavailability Medicinal Chemistry

Synthetic Accessibility and Commercial Purity: 4-Bromo vs. 3-Bromo Isomer

Commercial suppliers list 4-bromo-N-(furan-2-ylmethyl)benzamide at ≥95% purity (AKSci V5079) and up to 98% from specialty vendors, with prices ranging from $114/g to $277/5g . The 3-bromo isomer (CAS 346663-79-4) is available at ≥95% purity from similar suppliers. While no direct reactivity comparison data exist, the para-bromo substrate is generally preferred for Suzuki-Miyaura cross-couplings because it avoids the steric and electronic deactivation sometimes observed with meta-bromo substrates [1]. This functional advantage, combined with equivalent purity specifications, positions the 4-bromo isomer as the preferred scaffold when a linear, para-substituted biaryl product is desired.

Synthetic Building Block Reactivity Purity

Furan Moiety as a Synthetic Handle and Bioisostere: 4-Bromo-N-(furan-2-ylmethyl)benzamide vs. Thiophene and Benzyl Analogs

The furan-2-ylmethyl group in the target compound provides a unique oxygen heterocycle that can act as a hydrogen bond acceptor and a potential site for metabolic oxidation, whereas the corresponding thiophene analog (4-bromo-N-(thiophen-2-ylmethyl)benzamide) replaces oxygen with sulfur, altering electronic properties and lipophilicity [1]. The benzyl analog (4-bromo-N-benzylbenzamide) lacks the heteroatom entirely, eliminating a key H-bond acceptor and increasing XLogP3 by approximately 0.8 log units. These differences can be decisive in fragment-based drug discovery where each heteroatom modulates target binding efficiency (Ligand Efficiency) and ADME profile.

Bioisostere Heterocycle SAR

Optimal Application Scenarios for 4-Bromo-N-(furan-2-ylmethyl)benzamide Based on Quantitative Differentiation Evidence


Parallel Synthesis of para-Substituted Biaryl Libraries via Suzuki-Miyaura Coupling

The para-bromo substituent of 4-bromo-N-(furan-2-ylmethyl)benzamide is ideally positioned for high-yielding, regioselective Suzuki-Miyaura cross-coupling to generate diverse biaryl amide libraries. Unlike the 3-bromo isomer, the para-position minimizes steric hindrance and electronic deactivation, leading to faster oxidative addition with Pd(0) catalysts [1]. This reactivity advantage is critical for parallel synthesis applications where consistent conversion rates across a building block set are required.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity (XLogP3 ~2.5)

With a computed XLogP3 of 2.5, 4-bromo-N-(furan-2-ylmethyl)benzamide occupies the lipophilicity sweet spot for CNS permeability while avoiding excessive lipophilicity associated with promiscuous binding. This differentiates it from the more lipophilic 3-bromo isomer (XLogP3 2.8) and the less lipophilic 4-chloro analog (XLogP3 2.2), making it a suitable core scaffold for CNS-targeted library enumeration where maintaining XLogP3 within 1–3 is a design criterion [1].

Fragment-Based Lead Discovery Exploiting Furan Oxygen as a Hydrogen-Bond Acceptor

The furan-2-ylmethyl group provides an additional hydrogen-bond acceptor (HBA) beyond the amide carbonyl, which can be exploited for target engagement in fragment-based drug discovery. Compared to benzyl analogs (HBA = 1) and thiophene isosteres (weaker HBA), this compound offers a distinct H-bonding pharmacophore element that has been computationally linked to improved ligand efficiency in early-stage hit identification [1].

Medicinal Chemistry Building Block for Late-Stage Diversification via Bromine Displacement

The bromine atom serves as a versatile synthetic handle for late-stage functionalization through cross-coupling, borylation, or amination reactions. The para-configuration ensures that the resultant biaryl or amine products maintain a linear geometry, which is often preferred for optimal target binding. Combined with commercial availability at ≥95% purity, this compound is suitable for medicinal chemistry campaigns where rapid SAR exploration around the aryl ring is needed [1].

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